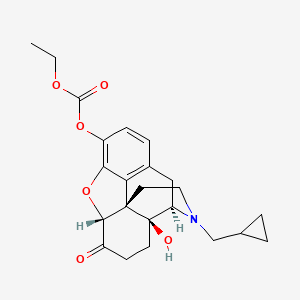
Naltrexone-O-ethyl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naltrexone-O-ethyl Carbonate is a derivative of naltrexone, an opioid receptor antagonist primarily used in the treatment of alcohol and opioid dependence. This compound is designed to enhance the pharmacokinetic properties of naltrexone, potentially offering improved therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Naltrexone-O-ethyl Carbonate typically involves the reaction of naltrexone with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbonate ester linkage. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: Naltrexone-O-ethyl Carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to release naltrexone and ethyl carbonate.
Oxidation and Reduction: While the parent compound naltrexone can undergo oxidation and reduction, the carbonate ester linkage in this compound is relatively stable under mild conditions.
Substitution: The carbonate group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Naltrexone and ethyl carbonate.
Oxidation and Reduction: Various oxidized or reduced forms of naltrexone, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Naltrexone-O-ethyl Carbonate has several scientific research applications, including:
Chemistry: Used as a model compound to study ester hydrolysis and carbonate chemistry.
Biology: Investigated for its potential to modulate opioid receptors in various biological systems.
Medicine: Explored for its enhanced pharmacokinetic properties, potentially offering improved therapeutic outcomes in the treatment of alcohol and opioid dependence.
Industry: Utilized in the development of sustained-release formulations for better patient compliance.
Mecanismo De Acción
Naltrexone-O-ethyl Carbonate exerts its effects by acting as an opioid receptor antagonist. It primarily targets the mu, kappa, and delta opioid receptors in the central nervous system. By binding to these receptors, it blocks the euphoric and rewarding effects of opioids and alcohol, thereby reducing cravings and dependence. The carbonate ester linkage may also slow the release of naltrexone, providing a more sustained therapeutic effect.
Comparación Con Compuestos Similares
Naltrexone: The parent compound, used for similar therapeutic purposes.
Naloxone: Another opioid antagonist, primarily used to reverse opioid overdoses.
Nalmefene: Similar to naltrexone, used in the treatment of alcohol dependence.
Comparison:
Naltrexone-O-ethyl Carbonate vs. Naltrexone: The carbonate derivative may offer improved pharmacokinetic properties, such as longer duration of action.
This compound vs. Naloxone: Naloxone is used for acute overdose situations, while this compound is intended for long-term management of dependence.
This compound vs. Nalmefene: Both are used for alcohol dependence, but this compound may provide a more sustained release profile.
Propiedades
Fórmula molecular |
C23H27NO6 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] ethyl carbonate |
InChI |
InChI=1S/C23H27NO6/c1-2-28-21(26)29-16-6-5-14-11-17-23(27)8-7-15(25)20-22(23,18(14)19(16)30-20)9-10-24(17)12-13-3-4-13/h5-6,13,17,20,27H,2-4,7-12H2,1H3/t17-,20+,22+,23-/m1/s1 |
Clave InChI |
ICIMXJGWHGUXLR-XEDHWARRSA-N |
SMILES isomérico |
CCOC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1 |
SMILES canónico |
CCOC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


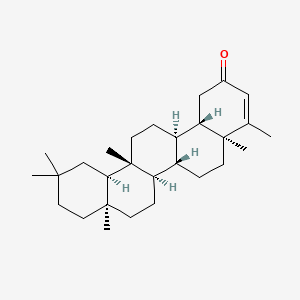
![Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409939.png)
![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)
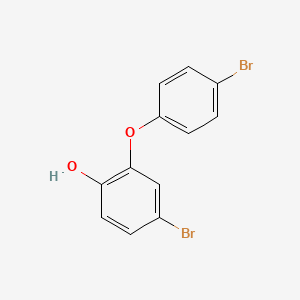
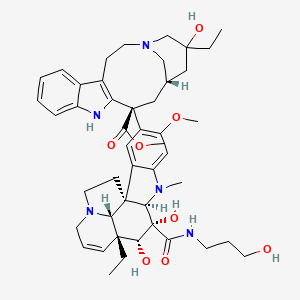
![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)
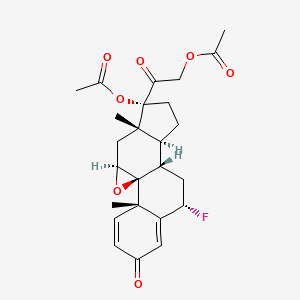
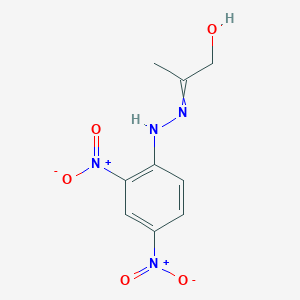
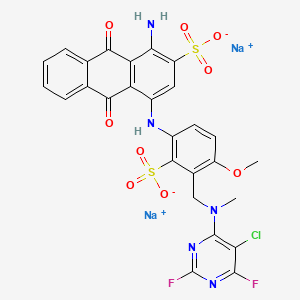
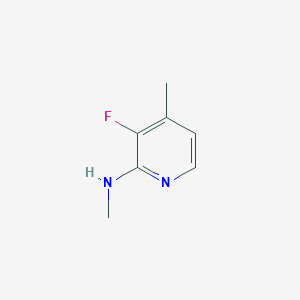
![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
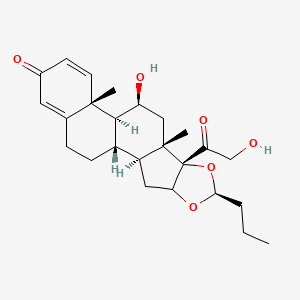
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
